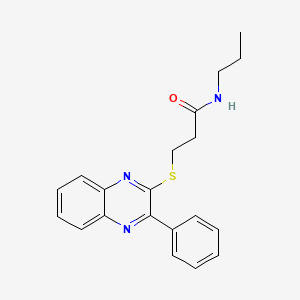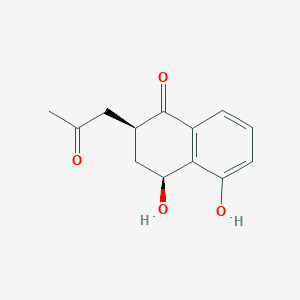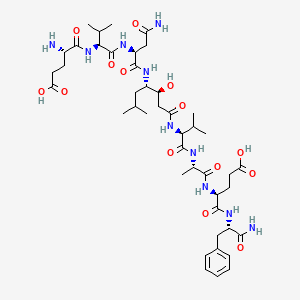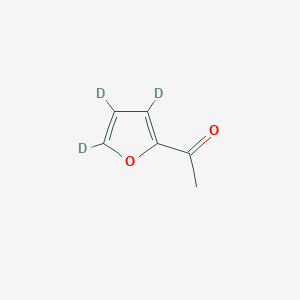
2-Acetylfuran-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylfuran-d3, also known as 2-Furyl methyl ketone-d3, is a deuterated form of 2-Acetylfuran. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C6H3D3O2, and it has a molecular weight of 113.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetylfuran-d3 can be synthesized through the deuteration of 2-Acetylfuran. One common method involves the use of deuterated reagents in the Friedel-Crafts acylation of furan with acetic anhydride . The reaction typically requires a catalyst such as zinc salt, and the process is carried out at temperatures ranging from -10°C to 30°C. The reaction mixture is then subjected to reduced pressure and elevated temperatures to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylfuran-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furanyloxoacetic acid, an intermediate in the synthesis of antibiotics.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: 2-furanyloxoacetic acid
Reduction: 2-furylmethanol or 2-furylmethane
Substitution: Various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Acetylfuran-d3 is widely used in scientific research due to its unique properties:
Biology: It is used in metabolic studies to understand the pharmacokinetics and metabolic profiles of drugs.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antibiotics like cefuroxime.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 2-Acetylfuran-d3 involves its interaction with various molecular targets. For instance, it inhibits brain synaptosomal Na+/K±ATPase, which affects ion transport across cell membranes . In microsomes, it stimulates Na+/K±ATPase and Mg2±ATPase activities, influencing cellular energy metabolism . The deuterium labeling also affects the compound’s pharmacokinetics and metabolic stability, making it a valuable tool in drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylfuran: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
2-Ethylfuran: Another furan derivative with different chemical properties and applications.
2-Methylfuran: Known for its use as a biofuel and in chemical synthesis.
Uniqueness
2-Acetylfuran-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it particularly valuable in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C6H6O2 |
|---|---|
Peso molecular |
113.13 g/mol |
Nombre IUPAC |
1-(3,4,5-trideuteriofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3/i2D,3D,4D |
Clave InChI |
IEMMBWWQXVXBEU-NRUYWUNFSA-N |
SMILES isomérico |
[2H]C1=C(OC(=C1[2H])C(=O)C)[2H] |
SMILES canónico |
CC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


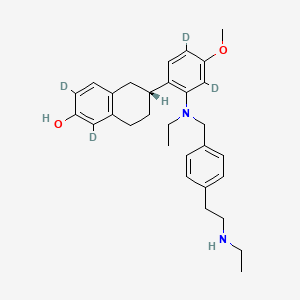
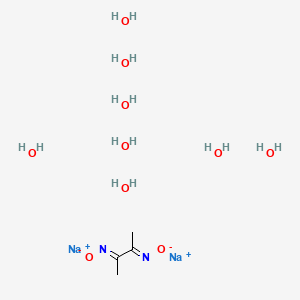
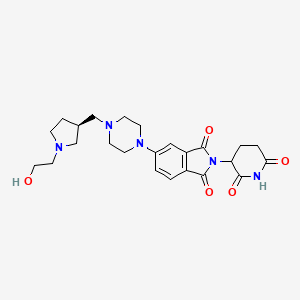
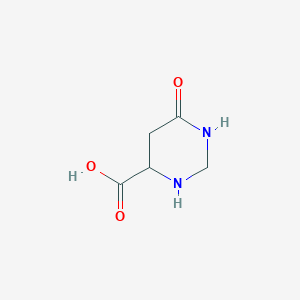
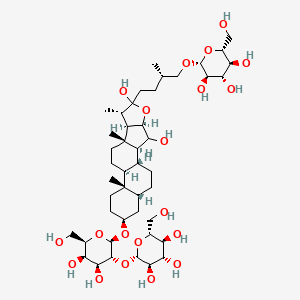
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
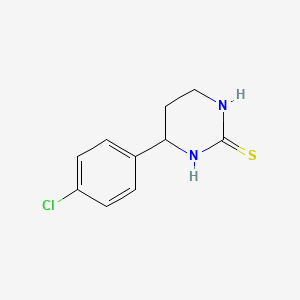
![2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12366444.png)
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide](/img/structure/B12366452.png)
